molecular formula C16H18Cl2N2O B8415192 N-adamantan-1-yl-2,6-dichloronicotinamide

N-adamantan-1-yl-2,6-dichloronicotinamide

Cat. No.: B8415192
M. Wt: 325.2 g/mol
InChI Key: UPQAIXGCZVAVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-adamantan-1-yl-2,6-dichloronicotinamide is a useful research compound. Its molecular formula is C16H18Cl2N2O and its molecular weight is 325.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H18Cl2N2O

Molecular Weight

325.2 g/mol

IUPAC Name

N-(1-adamantyl)-2,6-dichloropyridine-3-carboxamide

InChI

InChI=1S/C16H18Cl2N2O/c17-13-2-1-12(14(18)19-13)15(21)20-16-6-9-3-10(7-16)5-11(4-9)8-16/h1-2,9-11H,3-8H2,(H,20,21)

InChI Key

UPQAIXGCZVAVTC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(N=C(C=C4)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,6-dichloronicotinoyl chloride (4.21 g, 20 mmol) in DCM (20 mL) was added dropwise to a stirred suspension of 1-aminoadamantane (3.03 g, 20 mmol) and N-ethyldiisopropylamine (4.19 mL, 24 mmol) in DCM (20 mL) at 0° C., over a period of 30 minutes under nitrogen. The resulting suspension was stirred at room temperature for 18 hours. The reaction mixture was diluted with EtOAc (500 mL), and washed sequentially with water (100 mL) and saturated brine (50 mL). The organic layer was dried over MgSO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 5% Et2O in DCM. Pure fractions were evaporated to dryness to afford N-adamantan-1-yl-2,6-dichloronicotinamide (5.57 g, 76%) as a white solid.
Quantity
4.21 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
4.19 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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